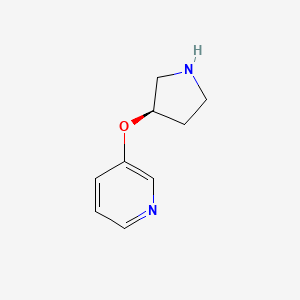

(3R)-3-(pyridin-3-yloxy)pyrrolidine

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-[(3R)-pyrrolidin-3-yl]oxypyridine |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 |

InChI Key |

DCWKRPJLVIHGCZ-SECBINFHSA-N |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CN=CC=C2 |

Canonical SMILES |

C1CNCC1OC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Pyridine/Pyrrolidine Moieties

Key Observations :

- Stereochemistry Matters : The (2S,3R)-configured pyrrolidine derivative in showed cytotoxicity, suggesting the 3R configuration in the target compound may similarly influence bioactivity.

Physicochemical Properties

Preparation Methods

Starting Material: L-Hydroxyproline

Optically pure (3R)-3-hydroxypyrrolidine can be derived from L-hydroxyproline, a naturally occurring chiral amino acid. Decarboxylation and subsequent functionalization yield the (R)-configured pyrrolidine core.

Procedure :

-

Decarboxylation : L-hydroxyproline undergoes thermal decarboxylation in acidic conditions (HCl, 100°C) to form (R)-3-hydroxypyrrolidine.

-

Protection : The hydroxyl group is protected as a tert-butyl ether using Boc₂O and DMAP.

-

Coupling : Mitsunobu reaction with pyridin-3-ol (DEAD, PPh₃) introduces the pyridinyloxy group.

-

Deprotection : Boc removal with TFA yields the final product.

Advantages :

Limitations :

Mitsunobu Reaction-Based Coupling

Direct Etherification

The Mitsunobu reaction is widely employed for C–O bond formation between (R)-3-hydroxypyrrolidine and pyridin-3-ol.

Typical Conditions :

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

Mechanistic Insight :

The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a betaine intermediate that facilitates nucleophilic substitution.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Pyridin-3-ol Equiv | 1.2 | Maximizes coupling efficiency |

| Reaction Time | 12–24 h | Prevents over-oxidation |

| Solvent Polarity | THF > DMF | Enhances stereoretention |

Enantioselective Catalytic Hydrogenation

Pyrolidine Ring Formation

Asymmetric hydrogenation of prochiral enamines provides access to (R)-configured pyrrolidines.

Substrate : 3-Oxo-pyrrolidine precursor.

Catalyst : Ru-BINAP complexes (e.g., (R)-BINAP-RuCl₂).

Conditions :

Post-Functionalization :

The ketone intermediate is reduced to the alcohol (NaBH₄), followed by Mitsunobu coupling with pyridin-3-ol.

Advantages :

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-(pyridin-3-yloxy)pyrrolidine is resolved using chiral acids (e.g., L-tartaric acid).

Procedure :

-

Salt Formation : Racemate + L-tartaric acid in ethanol.

-

Crystallization : Diastereomeric salts precipitate selectively.

Performance Metrics :

| Chiral Acid | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-Tartaric acid | Ethanol | 99 | 28 |

| D-DBTA* | Acetone | 95 | 35 |

| *D-DBTA: Di-p-toluoyl-D-tartaric acid. |

Limitations :

-

Low yield due to fractional crystallization inefficiencies.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Enantioselective acylation of racemic 3-hydroxypyrrolidine precursors enables chiral separation.

Enzyme : Candida antarctica lipase B (CAL-B).

Conditions :

Subsequent Steps :

-

Acetylated (S)-enantiomer is separated.

-

(R)-3-hydroxypyrrolidine is coupled with pyridin-3-ol via Mitsunobu reaction.

Advantages :

Comparative Analysis of Methods

| Method | Key Step | ee (%) | Yield (%) | Scalability | Cost |

|---|---|---|---|---|---|

| Chiral Pool (L-Pro) | Decarboxylation | >99 | 35–45 | Moderate | Low |

| Mitsunobu Reaction | Etherification | 99 | 60–75 | High | Medium |

| Catalytic Hydrogenation | Asymmetric hydrogenation | 92–98 | 70–85 | High | High |

| Chiral Resolution | Diastereomeric salt | 95–99 | 28–35 | Low | Medium |

| Enzymatic Resolution | Kinetic acylation | 99 | 40–50 | Moderate | High |

Recent Advancements

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-(pyridin-3-yloxy)pyrrolidine, and how can reaction yields be optimized?

- Methodology : The synthesis of chiral pyrrolidine derivatives often involves stereoselective coupling of pyridin-3-ol with a pyrrolidine precursor. A catalytic asymmetric etherification using transition metal catalysts (e.g., palladium or copper) can achieve the desired (R)-configuration . Key steps include:

- Protecting group strategies (e.g., Boc for amine intermediates) to prevent side reactions .

- Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) to enhance enantiomeric excess (ee). For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used for similar pyridine-pyrrolidine couplings under mild conditions .

- Purification via flash chromatography or recrystallization to isolate the enantiopure product.

Q. How can the stereochemical purity of this compound be validated experimentally?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and quantify ee .

- Optical Rotation : Compare the measured [α]D value with literature data for (R)-configured pyrrolidines .

- X-ray Crystallography : Resolve the crystal structure of a derivative (e.g., a salt or co-crystal) to confirm absolute configuration .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Receptor Binding Assays : Screen for activity against neurological targets (e.g., metabotropic glutamate receptors) based on structural similarity to known antagonists .

- Enzymatic Inhibition Studies : Test inhibition of enzymes like monoamine oxidases or kinases using fluorometric or colorimetric substrates .

- Cytotoxicity Profiling : Assess cell viability in cancer lines (e.g., glioblastoma or breast cancer) via MTT assays to identify therapeutic potential .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its receptor binding affinity and selectivity?

- Methodology :

- Molecular Docking : Compare docking poses of (R)- and (S)-enantiomers with target receptors (e.g., mGlu5) using software like AutoDock Vina. Highlight interactions between the pyridinyloxy group and hydrophobic/aromatic residues in the binding pocket .

- Pharmacological Profiling : Conduct dose-response assays to determine IC₅₀ values for both enantiomers. For example, the (R)-enantiomer of a related compound showed 10-fold higher potency at mGlu5 receptors than the (S)-form .

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodology :

- SAR Analysis : Systematically vary substituents (e.g., pyridine ring halogens or pyrrolidine N-protecting groups) and correlate changes with activity trends .

- Meta-Analysis : Cross-reference data from multiple assays (e.g., binding vs. functional assays) to identify assay-specific biases. For instance, integrin inhibitors may show cell-type-dependent efficacy due to receptor dimerization .

- Structural Biology : Resolve co-crystal structures of analogs with conflicting activity to identify critical binding motifs .

Q. How can computational modeling guide the design of this compound derivatives with improved blood-brain barrier (BBB) penetration?

- Methodology :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bond count to predict BBB permeability .

- MD Simulations : Simulate compound traversal across lipid bilayers to identify structural features (e.g., fluorinated groups) that enhance membrane diffusion .

- In Vivo Validation : Use rodent models to measure brain-to-plasma ratios of lead candidates .

Data Contradiction Analysis

Q. Why do some this compound analogs exhibit divergent activity in enzymatic vs. cell-based assays?

- Methodology :

- Off-Target Profiling : Screen analogs against unrelated targets (e.g., GPCRs or ion channels) to identify polypharmacology .

- Membrane Permeability Assessment : Use Caco-2 cell monolayers to quantify passive diffusion and efflux ratios (e.g., P-gp substrate potential) .

- Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites in cell lysates .

Structural Characterization

Q. What advanced techniques are critical for elucidating the supramolecular interactions of this compound in solid-state formulations?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.